Potassium 3-carbamoyl-3-hydroxypropanoate
Description
Properties
IUPAC Name |
potassium;4-amino-3-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-4(9)2(6)1-3(7)8;/h2,6H,1H2,(H2,5,9)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWIGPCQZSKSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 3-carbamoyl-3-hydroxypropanoate (CAS No. 1461707-39-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound is a small molecule characterized by its unique chemical structure, which includes a carbamoyl group and a hydroxypropanoate moiety. This structure is believed to contribute to its diverse biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Similar compounds have demonstrated the ability to interact with various enzymes, potentially altering their activity. This compound may bind to active sites on enzymes, influencing metabolic pathways and cellular functions .
- Cell Signaling Modulation : The compound is hypothesized to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the expression of genes associated with the p53 signaling pathway, which is crucial for cell cycle regulation.
Biochemical Pathways
Research indicates that this compound is involved in several critical biochemical pathways:
- Oxidative Stress Response : The compound may enhance the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction could help protect cells from oxidative damage.
- Metabolic Regulation : It may affect metabolic flux by modulating the activity of enzymes responsible for detoxifying reactive oxygen species, thereby maintaining cellular homeostasis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can induce significant changes in gene expression related to cellular stress responses. For example, it has been observed to enhance the expression of antioxidant genes at specific concentrations .
- Animal Models : In vivo studies have revealed dosage-dependent effects. Low doses may improve cellular functions, while high doses could lead to adverse effects such as DNA damage and increased apoptosis. A threshold effect has been noted, indicating that careful dosage is crucial for therapeutic applications.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antioxidant Activity | Enhances cellular defense against oxidative stress |
| Antitumor Potential | Modulates pathways involved in cancer cell regulation |
| Anti-inflammatory Effects | May reduce inflammation through signaling modulation |
| Cell Proliferation | Influences cell cycle progression via gene expression |
Scientific Research Applications
Biochemical Applications
Potassium 3-carbamoyl-3-hydroxypropanoate serves as a precursor in the production of 3-hydroxypropionic acid (3-HP), which is recognized as a versatile platform chemical. The efficient conversion of CO2 into 3-HP can enhance carbon yield in biobased production processes, making it economically viable. Recent studies have demonstrated that engineered strains of microorganisms can increase the production of 3-HP from glucose significantly, showcasing the potential of this compound in sustainable chemical manufacturing .
Table 1: Production Strategies for 3-Hydroxypropionic Acid
| Strategy | Description | Yield Improvement |
|---|---|---|
| Bicarbonate Transport Engineering | Identification of bicarbonate transporters to enhance uptake | Up to 80% |
| Genetic Modifications | Engineering strains for improved enzyme activity and substrate utilization | Up to 75% |
| Metabolic Pathway Optimization | Rational design of metabolic pathways to minimize by-products | Up to 90% |
Clinical Applications
In clinical settings, this compound has been investigated for its role in diagnosing metabolic disorders such as propionic acidemia. Elevated levels of metabolites like propionylcarnitine and 3-hydroxypropionate are indicative of this condition. Liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to measure these metabolites, facilitating accurate diagnosis and management of affected patients .
Case Study: Propionic Acidemia Diagnosis
A newborn presented with symptoms consistent with propionic acidemia, including hyperammonemia and metabolic acidosis. Urine metabolic screening revealed elevated levels of 3-hydroxypropionate, confirming the diagnosis. This case underscores the importance of this compound in metabolic profiling and its utility in clinical diagnostics .
Industrial Applications
The industrial relevance of this compound lies in its potential use as a biobased feedstock for the synthesis of various chemicals, including biodegradable plastics and solvents. The development of microbial strains capable of efficiently converting this compound into desired products is an area of active research .
Table 2: Potential Industrial Products from 3-Hydroxypropionic Acid
| Product | Application |
|---|---|
| Biodegradable Plastics | Sustainable packaging solutions |
| Solvents | Green alternatives for traditional solvents |
| Food Additives | Flavoring agents and preservatives |
Future Directions and Research Opportunities
The ongoing research into this compound highlights its multifaceted applications across various domains. Future studies should focus on:
- Enhanced Production Techniques : Developing more efficient microbial strains through synthetic biology.
- Expanded Clinical Research : Investigating other metabolic disorders where this compound might serve as a biomarker.
- Environmental Impact Assessments : Evaluating the sustainability of processes utilizing this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
a. Ethyl 3-hydroxy-3-phenylpropanoate ()
- Functional Groups : Hydroxy (-OH), ester (-COOEt), phenyl (aromatic).
- Key Differences : Lacks the carbamoyl group and potassium ion. The ester group reduces water solubility compared to the ionic carboxylate in the target compound.
- Applications : Likely used as an intermediate in organic synthesis due to its ester functionality .
b. (2S)-2-Amino-3-carbamoylpropanoic Acid ()
- Functional Groups: Amino (-NH₂), carbamoyl (-CONH₂), carboxylic acid (-COOH).
- Key Differences: Zwitterionic structure with an amino acid backbone. The potassium salt form of the target compound replaces the carboxylic acid with a carboxylate, enhancing solubility in aqueous media.
c. Methyl (3S)-3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride ()
- Functional Groups: Amino (-NH₂), ester (-COOMe), chloro-substituted phenyl.
- Key Differences : Hydrochloride salt vs. potassium salt; the chloro-phenyl group introduces steric and electronic effects absent in the target compound.
- Applications : Likely a pharmaceutical intermediate due to its halogenated aromatic structure .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Potassium 3-carbamoyl-3-hydroxypropanoate | C₄H₆KNO₅ | 195.2* | High (aqueous) | -OH, -CONH₂, -COO⁻K⁺ |
| Ethyl 3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | 194.2 | Low (organic solvents) | -OH, -COOEt, -Ph |
| (2S)-2-Amino-3-carbamoylpropanoic acid | C₄H₈N₂O₃ | 132.1 | Moderate (aqueous) | -NH₂, -CONH₂, -COOH |
| Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate HCl | C₁₀H₁₃Cl₂NO₂ | 250.1 | Moderate (polar solvents) | -NH₃⁺Cl⁻, -COOMe, -Cl-Ph |
*Calculated based on formula.
Key Observations :
- The potassium salt form of the target compound ensures superior water solubility compared to esters (e.g., ) and zwitterionic amino acids ().
Thermal Stability and Reactivity
- Potassium Salts (): Inorganic potassium salts (e.g., KCl, K₂SO₄) exhibit high thermal stability (>500°C). The organic carbamoyl and hydroxy groups in the target compound may lower its decomposition temperature compared to inorganic salts.
- Esters () : Lower thermal stability due to ester linkage susceptibility to hydrolysis or pyrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
